

Initial Studies of TC-I 15 in Mouse Models: A Technical Guide

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Compound of Interest

Compound Name: TC-I 15

Cat. No.: B591522

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This technical guide provides an in-depth overview of the initial preclinical studies of **TC-I 15** in mouse models. **TC-I 15** is a small molecule, allosteric inhibitor of integrin $\alpha 2\beta 1$, which also shows activity against $\alpha 1\beta 1$ and $\alpha 11\beta 1$ integrins.^{[1][2]} It has been investigated for its potential as an anti-thrombotic and anti-metastatic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

TC-I 15 functions as an allosteric inhibitor of collagen-binding integrins by binding to the $\beta 1$ integrin subunit's I-like domain. This binding stabilizes the integrin in its inactive conformation, preventing the conformational changes required for ligand binding and subsequent downstream signaling.^[2] This mechanism has been shown to inhibit platelet adhesion to collagen and to interfere with the metastatic process in cancer models.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of **TC-I 15**.

In Vitro Inhibition of Cell Adhesion

Cell Line	Integrin Expressed	Substrate	IC50 (μM)	Reference
C2C12	α2β1	GFOGER	26.8	[1][2]
C2C12	α2β1	GLOGEN	0.4	[1][2]
C2C12	α1β1	GFOGER	23.6	[1][2]
C2C12	α1β1	GLOGEN	24.4	[1][2]
HT1080	Endogenous	GFOGER	4.53	[2]

In Vivo Efficacy in SACC Lung Metastasis Mouse Model

Treatment Group	Outcome	Result	Reference
CAF-A1/A2 EVs + TC I-15	Lung Metastatic Colony Number	Significantly Decreased	[1][2]
CAF-A1/A2 EVs + TC I-15	Lung Metastatic Area	Significantly Decreased	[1][2]
CAF-A1/A2 EVs + TC I-15	Lung Expression of FN, LOX, MMP9, POSTN	Significantly Decreased	[1][2]

Experimental Protocols

Salivary Adenoid Cystic Carcinoma (SACC) Lung Metastasis Mouse Model

This model was used to evaluate the in vivo efficacy of **TC-I 15** in preventing the formation of a pre-metastatic niche and subsequent lung metastasis promoted by cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs).[1]

Animal Model:

- Mouse Strain: Not explicitly stated in the provided abstracts.
- Groups:

- Control group (receiving CAF EVs without TC I-15)
- TC I-15 treatment group (receiving CAF EVs and TC I-15)
- Each group consisted of 5 mice.[2]

Experimental Procedure:

- Pre-metastatic Niche Formation: Mice were treated with EVs derived from CAFs to induce a pre-metastatic niche in the lungs.
- **TC-I 15** Administration: TC I-15 was administered to the treatment group. The provided information from one source indicates a dosage of 10 µg via intravenous injection every other day for three weeks, though this was in a general SACC lung metastasis model.[1]
- Metastasis Induction: SACC cells were subsequently introduced to assess lung metastasis.
- Analysis:
 - At day 3 post-EV treatment, lung tissue was analyzed for the expression of pre-metastatic niche markers (FN, LOX, MMP9, and POSTN).[1][2]
 - At week 6, lung tissues were harvested, and the number and area of metastatic colonies were quantified.[1][2]

Ferric Chloride-Induced Carotid Artery Thrombosis Mouse Model

This model is a widely used method to assess the efficacy of anti-thrombotic agents in vivo.[3][4]

Animal Model:

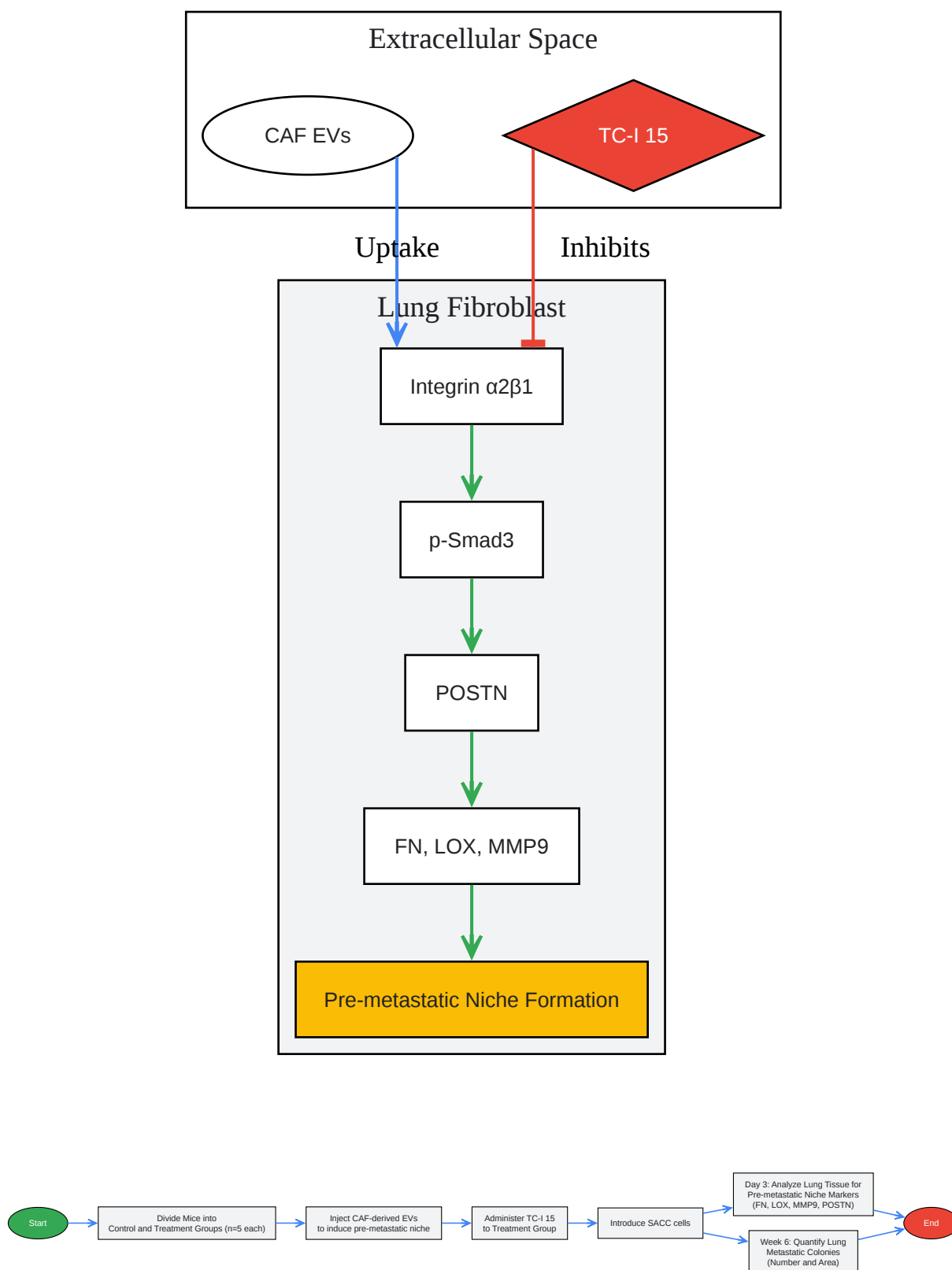
- Mouse Strain: C57BL/6 or ICR mice are commonly used.[4]

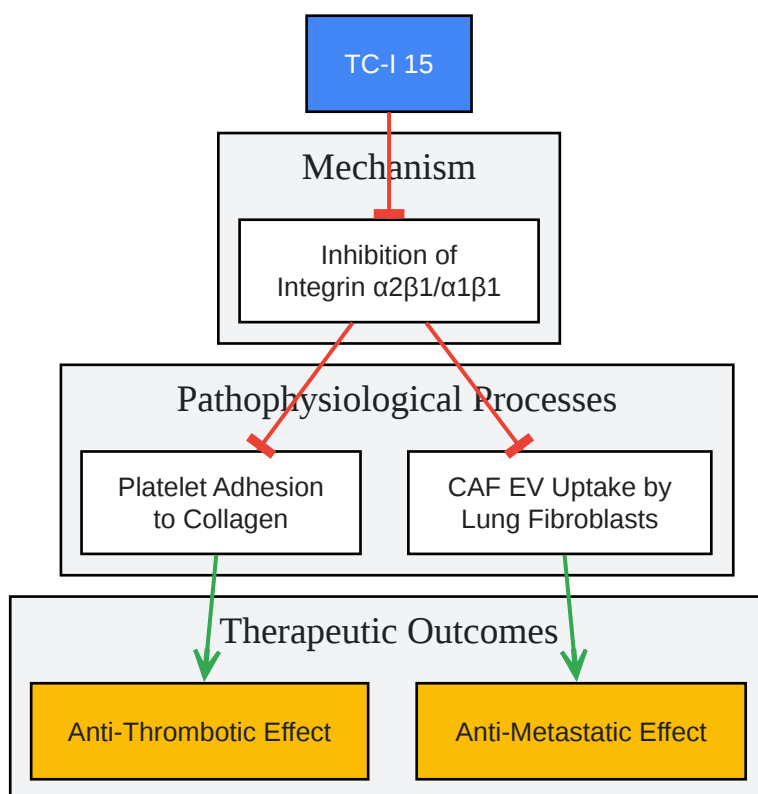
Experimental Procedure:

- Anesthesia: Mice are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.[3][4]
- Surgical Preparation: A midline cervical incision is made, and the common carotid artery is carefully isolated.[4]
- Baseline Blood Flow Measurement: A Doppler flow probe is placed around the artery to record baseline blood flow.[3]
- Induction of Thrombosis: A piece of filter paper saturated with ferric chloride solution (typically 4-10%) is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).[3][4]
- Blood Flow Monitoring: Blood flow is continuously monitored to determine the time to vessel occlusion.
- **TC-I 15** Administration: **TC-I 15** would be administered prior to the ferric chloride application to assess its ability to prevent or delay thrombus formation.

Visualizations

Signaling Pathway of TC-I 15 in Preventing Pre-metastatic Niche Formation





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